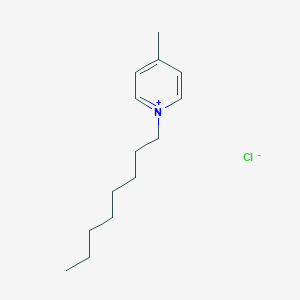
4-Methyl-N-octylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-octylpyridinium chloride is a useful research compound. Its molecular formula is C14H24ClN and its molecular weight is 241.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-N-octylpyridinium chloride (CAS No. 141645-91-2) is a quaternary ammonium compound characterized by a pyridine ring with a methyl group at the fourth position and an octyl chain at the first position. This compound exhibits significant biological activities, primarily due to its surfactant properties, which allow it to interact effectively with biological membranes. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, effects on drug solubility, and potential therapeutic applications.
- Molecular Formula : C14H24ClN
- Molecular Weight : 241.80 g/mol
- Solubility : Soluble in water, exhibiting cationic surfactant properties.
Antimicrobial Properties
This compound has been extensively studied for its antimicrobial activity against various pathogens. Its cationic nature enables it to disrupt microbial membranes, leading to cell lysis. Key findings include:
- Bacterial Activity : Studies have demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to membrane disruption, which leads to leakage of cellular contents and eventual cell death.
- Fungal Activity : The compound also shows antifungal activity, particularly against Candida species. Its ability to permeabilize fungal membranes contributes to its effectiveness as an antifungal agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Enhancement of Drug Solubility
One of the notable applications of this compound is its role in enhancing the solubility and bioavailability of hydrophobic drugs. This property is particularly beneficial in pharmaceutical formulations where solubility is a limiting factor. The surfactant properties facilitate the formation of micelles, which can encapsulate hydrophobic drugs, improving their solubility in aqueous environments.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The results indicated that the compound exhibited significant antimicrobial activity, outperforming several conventional antiseptics.
Case Study 2: Drug Formulation
In another investigation, the compound was incorporated into a topical formulation aimed at treating skin infections caused by resistant bacterial strains. The formulation demonstrated enhanced penetration and efficacy compared to standard treatments, highlighting the potential of this compound in pharmaceutical applications.
Toxicity and Safety Profile
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Preliminary studies suggest that while it exhibits low toxicity toward human cells at therapeutic concentrations, further research is needed to fully understand its safety in clinical applications.
特性
IUPAC Name |
4-methyl-1-octylpyridin-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEGBNCFWVDFAR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600895 |
Source


|
| Record name | 4-Methyl-1-octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141645-91-2 |
Source


|
| Record name | 4-Methyl-1-octylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














